molecular formula C16H12N2O2 B2676654 2-(4-Aminophenyl)quinoline-4-carboxylic acid CAS No. 94205-62-6

2-(4-Aminophenyl)quinoline-4-carboxylic acid

Cat. No.: B2676654
CAS No.: 94205-62-6
M. Wt: 264.284
InChI Key: XYOZPCKKENHWOG-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure substituted with an aminophenyl group at the second position and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminobenzaldehyde and 2-aminobenzophenone.

    Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline core.

    Substitution Reaction: The quinoline core is then subjected to a substitution reaction with a carboxylating agent, such as carbon dioxide, to introduce the carboxylic acid group at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to enhance the sustainability of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be employed to modify the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often utilize reagents like bromine or chlorine under acidic conditions.

Major Products:

Scientific Research Applications

2-(4-Aminophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its use as a lead compound in the development of new therapeutic agents, particularly for cancer treatment.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s quinoline core allows it to intercalate with DNA, disrupting the replication process and exerting its anticancer effects .

Comparison with Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid
  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Comparison:

Properties

IUPAC Name

2-(4-aminophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOZPCKKENHWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94205-62-6
Record name 94205-62-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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